![molecular formula C16H17N3O B2805931 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1798542-25-2](/img/structure/B2805931.png)
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Description
“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Medicinal Chemistry and Drug Development
N-(pyridin-2-yl)pyrrolidin-3-yl)benzamide derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications. Researchers have explored their use as building blocks for novel drugs targeting various diseases. For instance, they have been investigated as anti-tubercular agents against Mycobacterium tuberculosis . Further studies may reveal additional pharmacological activities.
Chemodivergent Synthesis
The compound’s chemodivergent synthesis is noteworthy. It can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. Specifically:
- N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I₂ and TBHP, with mild and metal-free conditions .
- 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added. The versatile 3-bromoimidazopyridines can be further transformed into other skeletons .
Heterocyclic Synthesis
N-(pyridin-2-yl)pyrrolidin-3-yl)benzamide derivatives serve as precursors for heterocyclic compounds. For example, they can be converted into N-(pyridin-2-yl)imidates, which can subsequently yield N-heterocycles like 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(13-6-2-1-3-7-13)18-14-9-11-19(12-14)15-8-4-5-10-17-15/h1-8,10,14H,9,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLOKPBNKPKARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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